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Compound of Interest

7-Azaspiro[3.5]nonan-2-one
Compound Name: _
hydrochloride

Cat. No.: B1440537

An In-Depth Technical Guide to the Molecular Structure and Properties of 7-
Azaspiro[3.5]nonan-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of 7-Azaspiro[3.5]nonan-2-one
hydrochloride (CAS: 1392211-51-6), a spirocyclic scaffold with significant potential in
medicinal chemistry. Due to the limited availability of public, peer-reviewed data on this specific
isomer, this document leverages expert analysis of its structural features, data from closely
related analogs, and predictive methodologies to offer a foundational resource for researchers,
scientists, and drug development professionals. The guide covers the molecule's structural
elucidation, predicted physicochemical and spectroscopic properties, a proposed synthetic
pathway with detailed protocols, and a discussion of its potential applications in drug discovery,
particularly in the development of therapeutics for central nervous system disorders.[1] All
protocols and data are presented as a robust starting point for further laboratory investigation.

Introduction: The Significance of Spirocyclic
Scaffolds in Drug Discovery

The imperative to "escape from flatland" has guided medicinal chemists toward more three-
dimensional molecular frameworks to enhance the pharmacological profiles of drug candidates.
[2] Spirocycles, such as 7-Azaspiro[3.5]nonan-2-one, are exceptionally valuable in this pursuit.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1440537?utm_src=pdf-interest
https://www.benchchem.com/product/b1440537?utm_src=pdf-body
https://www.benchchem.com/product/b1440537?utm_src=pdf-body
https://www.benchchem.com/product/b1440537?utm_src=pdf-body
https://www.benchchem.com/product/b1440537?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_Protocols_Solid_Phase_Synthesis_of_a_7_Azaspiro_3_5_nonan_1_one_Core.pdf
https://pubs.acs.org/doi/10.1021/jacs.5c16938
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Their inherent rigidity and well-defined three-dimensional exit vectors can lead to improved
binding affinity and selectivity for biological targets.[2] The 7-Azaspiro[3.5]nonan-2-one core,
featuring both a secondary amine and a ketone, presents two versatile functional handles for a
wide array of chemical modifications. This dual functionality allows for the systematic
exploration of chemical space to optimize structure-activity relationships (SAR).[2] As a
hydrochloride salt, the compound's aqueous solubility is enhanced, a critical attribute for
pharmaceutical development.[1] While this specific molecule is noted for its potential in
developing drugs for central nervous system disorders, the broader azaspiro[3.5]nonane
scaffold has been successfully employed in designing potent inhibitors for various therapeutic
targets, underscoring its importance.[1][3]

Molecular Structure and Physicochemical
Properties

The core of 7-Azaspiro[3.5]nonan-2-one consists of a piperidine ring and a cyclobutanone ring
fused at a single spirocyclic carbon atom. The nitrogen at position 7 and the carbonyl at
position 2 are key features for derivatization and biological interactions.

Predicted Physicochemical Data

Quantitative data for 7-Azaspiro[3.5]nonan-2-one hydrochloride is not extensively published.
The table below summarizes key identifiers and predicted properties based on its structure and
data from public chemical databases.
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Property Value Source

CAS Number 1392211-51-6 [4]

Molecular Formula CsH14CINO [1][4]

Molecular Weight 175.66 g/mol [1]

SMILES Code O=C1CC2(CCNCC2)CL1.[H]CI [5]

Predicted LogP ~05-1.5 Expert Prediction
Predicted pKa (Amine) ~9.0-10.0 Expert Prediction

Predicted H-Bond Donors

2 (Ammonium)

PubChem CID: 20277171
(Parent)[6]

Predicted H-Bond Acceptors

1 (Carbonyl Oxygen)

PubChem CID: 20277171
(Parent)[6]

Physical Form

Solid

[1]

Table 1: Key Identifiers and Predicted Physicochemical Properties.

Proposed Synthesis and Characterization

While a validated protocol for 7-Azaspiro[3.5]nonan-2-one is not available in peer-reviewed

literature, a robust synthetic route can be proposed based on established methodologies for

analogous spirocyclic systems, such as the Staudinger [2+2] ketene-imine cycloaddition.[7]

Proposed Synthetic Workflow

The logical pathway involves the formation of an imine from a protected piperidin-4-one,

followed by a cycloaddition with a ketene generated in situ, and subsequent deprotection and

salt formation.

© 2025 BenchChem. All rights reserved. 3/6

Tech Support


https://www.sigmaaldrich.com/SG/en/product/chemscenellcpreferredpartner/ciah987f1320?context=bbe
https://www.benchchem.com/pdf/Application_Notes_Protocols_Solid_Phase_Synthesis_of_a_7_Azaspiro_3_5_nonan_1_one_Core.pdf
https://www.sigmaaldrich.com/SG/en/product/chemscenellcpreferredpartner/ciah987f1320?context=bbe
https://www.benchchem.com/pdf/Application_Notes_Protocols_Solid_Phase_Synthesis_of_a_7_Azaspiro_3_5_nonan_1_one_Core.pdf
https://www.bldpharm.com/products/1392211-51-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/7-Azaspiro_3.5_nonane
https://pubchem.ncbi.nlm.nih.gov/compound/7-Azaspiro_3.5_nonane
https://www.benchchem.com/pdf/Application_Notes_Protocols_Solid_Phase_Synthesis_of_a_7_Azaspiro_3_5_nonan_1_one_Core.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_7_Azaspiro_3_5_nonan_1_one.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 1: Imine Formation

@-Boc-4-piperidon9 @enzylamina

TiCl4, Toluene

Step 2: Staudinger [2+2] Cycloaddition

Y Y
G\l-Boc-A-iminopiperidine)

@Iethoxyacetyl chloride) Griethylamine (TEAD

DCM, 0°C to RT

v v Step 3: Reduction & Deprotection

Spiro-B-lactam Intermediat; | Raney Nickel / H2

1. Reduction of §-lactam
2. Boc Deprotectipn (TFA)

Step 4: Salt Formation
Y 4

G-Azaspiro[3.5]nonan-2-one (Free Base) ‘ HCl in Ether

Y
G-Azaspiro[3.5]nonan-2-one HCD

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

N7 Derivatization
Explore R1

(Hydrophobic Pockets

o)

Reductive Amination
or Alkylation

Acylation

Sulfonylation

Explore R2
(H-Bonding)

Explore R3
(Polar Interactions)

i

C2 Derivatization

7-Azaspiro[3.5]nonan-2-one
(Core Scaffold)

Introduce H-Bond Donor

Introduce Basic Center Reduction to AICOhOD

Modify Core Shape (Reductive AminatiorD

~>(Wittig OIefinatiorD

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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